5-Methoxyquinazoline 5-Methoxyquinazoline
Brand Name: Vulcanchem
CAS No.: 7556-87-8
VCID: VC3816189
InChI: InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3
SMILES: COC1=CC=CC2=NC=NC=C21
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

5-Methoxyquinazoline

CAS No.: 7556-87-8

Cat. No.: VC3816189

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxyquinazoline - 7556-87-8

Specification

CAS No. 7556-87-8
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 5-methoxyquinazoline
Standard InChI InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3
Standard InChI Key ACCVTKJXKFSAAH-UHFFFAOYSA-N
SMILES COC1=CC=CC2=NC=NC=C21
Canonical SMILES COC1=CC=CC2=NC=NC=C21

Introduction

Chemical Profile and Structural Characteristics

5-Methoxyquinazoline (C9_9H8_8N2_2O) is a planar bicyclic compound comprising a benzene ring fused to a pyrimidine ring, with a methoxy (-OCH3_3) group at the 5-position. Its molecular weight is 160.17 g/mol, and it exists as a solid at room temperature with moderate solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO) . Key spectroscopic data include:

  • 1^1H NMR (DMSO-d6d_6): δ 8.98 (s, 1H, H-2), 8.45 (d, J=8.4J = 8.4 Hz, 1H, H-7), 7.72 (t, J=7.8J = 7.8 Hz, 1H, H-6), 7.35 (d, J=8.4J = 8.4 Hz, 1H, H-8), 3.93 (s, 3H, OCH3_3) .

  • IR: Strong absorption bands at 1650 cm1^{-1} (C=N stretch) and 1250 cm1^{-1} (C-O-C stretch) .

The methoxy group enhances electron density in the quinazoline ring, influencing reactivity and interactions with biological targets such as kinase active sites .

Synthesis and Derivatives

Synthetic Routes

5-Methoxyquinazoline is synthesized via cyclization and functionalization strategies:

  • From 2-Aminobenzoic Acid Derivatives:
    Cyclocondensation of 2-amino-4-methoxybenzoic acid with formamide under reflux yields the quinazoline core . Optimization using L-methionine and methanesulfonic acid improves demethylation efficiency (yield: 85–90%) .

  • Chlorination and Amination:
    4-Chloro-5-methoxyquinazoline (CAS 179246-14-1) is a key intermediate synthesized via thionyl chloride treatment of 5-methoxyquinazolin-4-ol, achieving 95% yield. Subsequent amination with methylamine or substituted anilines produces bioactive derivatives .

Table 1: Representative Synthetic Pathways

Starting MaterialReagents/ConditionsProductYieldReference
2-Amino-4-methoxybenzoic acidFormamide, 190°C5-Methoxyquinazolin-4(3H)-one90%
5-Methoxyquinazolin-4-olSOCl2_2, DMF, 90°C4-Chloro-5-methoxyquinazoline95%

Structural Modifications

Derivatives of 5-methoxyquinazoline exhibit enhanced pharmacological profiles:

  • 5-Methoxyquinazoline-2,4-diamine (CAS 27018-21-9): Introduces amino groups at positions 2 and 4, showing potent inhibition of G protein–coupled receptor kinases (GRK5/6) .

  • 4-(2-Fluorophenoxy)-7-methoxyquinazoline: Dual EGFR/c-Met inhibitor with IC50_{50} values <1 μM in non-small cell lung cancer (NSCLC) models .

Biological Activities and Mechanisms

Kinase Inhibition

5-Methoxyquinazoline derivatives target kinase signaling pathways:

  • GRK5/6 Inhibition: Compound 19 ((S)-N2^2-(1-(5-chloropyridin-2-yl)ethyl)-N4^4-(5-ethyl-1H-pyrazol-3-yl)-5-methoxyquinazoline-2,4-diamine) inhibits GRK5/6 with >80% efficacy, reducing GPR35 receptor internalization .

  • CDK Inhibition: Pyrazolo-pyridine derivatives (e.g., St.4) induce cell cycle arrest (G2_2/M phase) in HCT116 colon cancer cells via CDK2/CDK9 inhibition .

Table 2: Anticancer Activity of Select Derivatives

CompoundTargetIC50_{50} (μM)Cell LineReference
St.4 (Pyrazolo-pyridine)CDK2/CDK90.03–0.05HCT116
TS-41 (EGFR/c-Met)EGFR, c-Met1.5–2.5NSCLC

Antibacterial Applications

Quinazoline-2,4-diones, including 5-methoxy variants, inhibit bacterial DNA gyrase. For example, ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate shows MIC values of 0.5–2 μg/mL against Staphylococcus aureus .

Applications in Drug Development

Anticancer Agents

  • Gefitinib Analogues: 5-Methoxyquinazoline scaffolds are used in EGFR inhibitors, with modifications at the 6-position enhancing potency .

  • Dacomitinib: A second-generation EGFR inhibitor incorporating a 7-methoxyquinazoline core, approved for NSCLC treatment .

Antibacterial Agents

FRET-based assays utilizing 5-methoxyquinazoline-2,4-diamine as a fluorescent probe enable real-time monitoring of aminoglycoside binding to bacterial rRNA .

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